1,2-Difluoro-3-(pentyloxy)benzene
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Overview
Description
1,2-Difluoro-3-(pentyloxy)benzene is an organic compound with the molecular formula C11H14F2O It is a derivative of benzene, where two hydrogen atoms are replaced by fluorine atoms at the 1 and 2 positions, and a pentyloxy group is attached at the 3 position
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Difluoro-3-(pentyloxy)benzene can be synthesized through several methods. One common approach involves the nucleophilic aromatic substitution (S_NAr) reaction. Here is a typical synthetic route:
Starting Materials: 1,2-Difluorobenzene and 1-pentanol.
Reaction Conditions: The reaction is usually carried out in the presence of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the alcohol, forming the alkoxide ion.
Procedure: The alkoxide ion then attacks the fluorinated benzene ring, replacing one of the fluorine atoms with the pentyloxy group. The reaction is typically conducted in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at elevated temperatures (around 80-100°C).
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the process.
Chemical Reactions Analysis
Types of Reactions
1,2-Difluoro-3-(pentyloxy)benzene can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be replaced by other nucleophiles under suitable conditions.
Oxidation Reactions: The pentyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The aromatic ring can be hydrogenated under high pressure and in the presence of a catalyst.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide (NaOMe) or potassium hydroxide (KOH) in methanol.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Major Products
Substitution: Formation of various substituted benzene derivatives.
Oxidation: Formation of pentyloxybenzoic acid or pentyloxybenzaldehyde.
Reduction: Formation of cyclohexane derivatives.
Scientific Research Applications
1,2-Difluoro-3-(pentyloxy)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds due to its unique structural features.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials, such as liquid crystals and polymers.
Mechanism of Action
The mechanism of action of 1,2-Difluoro-3-(pentyloxy)benzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, altering their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and metabolic stability, making it a valuable scaffold in drug design.
Comparison with Similar Compounds
Similar Compounds
1,2-Difluoro-4-(pentyloxy)benzene: Similar structure but with the pentyloxy group at the 4 position.
1,3-Difluoro-2-(pentyloxy)benzene: Pentyloxy group at the 2 position and fluorine atoms at the 1 and 3 positions.
1,2-Difluoro-3-(methoxy)benzene: Methoxy group instead of pentyloxy.
Uniqueness
1,2-Difluoro-3-(pentyloxy)benzene is unique due to the specific positioning of the pentyloxy group and fluorine atoms, which can significantly influence its chemical reactivity and physical properties. The presence of the pentyloxy group can enhance solubility in organic solvents and modify the compound’s interaction with biological targets.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparison with similar compounds
Properties
IUPAC Name |
1,2-difluoro-3-pentoxybenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F2O/c1-2-3-4-8-14-10-7-5-6-9(12)11(10)13/h5-7H,2-4,8H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TURDUWIAVOAIEL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=C(C(=CC=C1)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00598119 |
Source
|
Record name | 1,2-Difluoro-3-(pentyloxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00598119 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
156684-90-1 |
Source
|
Record name | 1,2-Difluoro-3-(pentyloxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00598119 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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